N-Desmethyl Vinblastine
Description
Properties
IUPAC Name |
methyl (1S,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H56N4O9/c1-7-41(53)22-27-23-44(39(51)56-5,35-29(14-18-48(24-27)25-41)28-12-9-10-13-32(28)46-35)31-20-30-33(21-34(31)55-4)47-36-43(30)16-19-49-17-11-15-42(8-2,37(43)49)38(58-26(3)50)45(36,54)40(52)57-6/h9-13,15,20-21,27,36-38,46-47,53-54H,7-8,14,16-19,22-25H2,1-6H3/t27-,36+,37-,38+,41-,42+,43-,44-,45-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEIXXHHUOSBLA-UQUCNHJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H56N4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
796.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18172-50-4 | |
| Record name | 1-Demethylvincaleukoblastine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18172-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Demethylvincaleukoblastine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018172504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-DEMETHYLVINCALEUKOBLASTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER7ATN96R8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Isolation and Biosynthetic Research
The study of N-Desmethyl Vinblastine (B1199706) has been driven by its presence in the medicinal plant Catharanthus roseus and its relationship to the clinically important anticancer agents, vinblastine and vincristine (B1662923).
Extraction and Identification from Plant Sources
N-Desmethyl Vinblastine is a naturally occurring alkaloid found in Catharanthus roseus (L.) G. Don, also known as the Madagascar periwinkle. acs.orgresearchgate.net Its isolation from the plant involves a series of extraction and chromatographic techniques. The general process begins with the extraction of total alkaloids from the dried leaves of the plant using solvents such as methanol (B129727) or a mixture of benzene (B151609) and tartaric acid. nih.gov
Following the initial extraction, purification is typically achieved through column chromatography. google.comgoogle.com For instance, after obtaining a crude alkaloid mixture, it can be subjected to chromatography on an aluminum oxide column. Elution with a solvent gradient, such as a mixture of benzene and chloroform, allows for the separation of different alkaloid components. google.com this compound can be eluted and identified from the collected fractions. google.comgoogle.com
Characterization as an Impurity or Secondary Product
In the context of producing the anticancer drugs vinblastine and vincristine, this compound is often characterized as a key impurity or a secondary product. During the chemical oxidation of vinblastine to synthesize vincristine, this compound can be formed as a by-product. google.com It is also considered a decomposition product in some processes. researchgate.net
The presence of this compound necessitates purification steps to obtain pure vincristine. Chromatographic methods are employed to separate this compound from the desired product. google.com Interestingly, the this compound isolated as a by-product can be utilized as a starting material for the synthesis of vincristine through a formylation reaction. google.comgoogle.comscispace.com
Biosynthetic Pathways of this compound and Related Alkaloids
The biosynthesis of this compound is intricately linked to the complex metabolic pathways of monoterpenoid indole (B1671886) alkaloids (MIAs) in C. roseus.
Elucidation of Enzymatic Steps in C. roseus
The biosynthesis of Vinca (B1221190) alkaloids involves a long and complex pathway with over 30 enzymatic steps. nih.gov While the complete pathway to this compound is not fully detailed in the provided results, it is understood to be part of the broader vindoline (B23647) biosynthetic pathway. pnas.org The formation of vindoline, a precursor to vinblastine, involves a series of enzymatic reactions, including N-methylation. pnas.orgnih.gov It is plausible that this compound arises from a variation or an intermediate stage in this pathway before the final N-methylation step that leads to vinblastine. Research has focused on identifying the specific enzymes involved in each step, such as N-methyltransferases that are crucial for the synthesis of vindoline. pnas.orgpnas.org
Research on Cell-Specific Expression in Plant Biosynthesis
The biosynthesis of MIAs in C. roseus is highly compartmentalized, occurring in different cell types within the plant. nih.govresearchgate.net Research using single-cell RNA sequencing has revealed that the MIA biosynthetic pathway is partitioned across at least three distinct cell types in the leaves: internal phloem-associated parenchyma (IPAP) cells, the epidermis, and idioblasts. nih.gov The initial steps of the pathway are localized in the IPAP cells, with subsequent reactions occurring in the epidermis, and the final steps taking place in specialized cells called idioblasts. nih.gov While the specific cellular location for the synthesis of this compound is not explicitly stated, the broader pathway for its precursors is known to be spatially regulated within the leaf tissue. nih.govmpg.de This cellular specialization highlights the complexity of alkaloid production in the plant.
Production Research in Endophytic Fungi (e.g., Botryosphaeria laricina, Fusarium oxysporum)
Endophytic fungi, which live symbiotically within plant tissues, have emerged as a promising source for valuable plant-derived natural products. These microbes can sometimes produce the same or similar compounds as their host plant.
Research has successfully identified endophytic fungi capable of producing key vinca alkaloids. One notable example is Fusarium oxysporum , an endophyte isolated from Catharanthus roseus. A 2013 study demonstrated that this fungus could produce both vinblastine and vincristine, with yields for vinblastine reaching 76 µg per liter of culture filtrate.
More recently, a 2021 study investigated Botryosphaeria laricina (strain CRS1), another endophyte from C. roseus. ingentaconnect.comresearchgate.net This fungus was found to produce not only vinblastine (2.8 mg) and vincristine (2.4 mg) but also N-desmethyl-vinblastine (0.3 mg) when its culture medium was supplemented with a fresh extract from the host plant. researchgate.net The study determined that stimulating factors, specifically molecules larger than 20 kDa within the plant extract, were necessary to induce the production of these complex dimeric alkaloids from the precursor catharanthine (B190766). ingentaconnect.comresearchgate.net This highlights a complex interaction between the endophyte and its host plant in the biosynthesis of these compounds.
Advanced Methodologies in Biosynthesis Research
Understanding and replicating the multi-step, multi-enzyme biosynthetic pathway of this compound and its relatives requires sophisticated analytical and engineering techniques. Modern methodologies are providing unprecedented insight into how these molecules are made, paving the way for enhanced production.
Single-Cell Analysis for Pathway Decoding and Intermediate Accumulation
The biosynthesis of vinca alkaloids in C. roseus is highly compartmentalized, occurring across different specialized cell types in the leaves. Traditional "bulk" analysis of tissue averages out these distinctions, obscuring critical details of the pathway. Single-cell analysis has been a revolutionary tool to overcome this challenge.
By using techniques like single-cell mass spectrometry (scMS) and single-cell RNA sequencing (scRNA-seq), researchers can now analyze the genetic and metabolic profiles of individual cells. nih.govwikipedia.org This has revealed that the vinblastine biosynthetic pathway is spatially organized across at least three distinct cell types:
Internal phloem-associated parenchyma (IPAP) cells , where the early stages of the pathway are expressed. wikipedia.org
Epidermal cells , which handle the middle stages of the pathway. wikipedia.org
Idioblasts (specialized parenchyma cells), where the final steps, including the coupling of catharanthine and vindoline to form anhydrovinblastine, occur. wikipedia.org
Crucially, this single-cell approach has shown that key precursors accumulate to very high levels in specific cells. For instance, catharanthine and vindoline, the two monomeric alkaloids that combine to form the dimeric structure of vinblastine, were found in millimolar concentrations within the idioblast cells. wikipedia.org This concentration is approximately three orders of magnitude higher than that of the final product, vinblastine, itself. wikipedia.org Such detailed mapping of intermediate accumulation is vital for identifying bottlenecks and optimizing metabolic engineering strategies.
Reconstitution of Biosynthetic Pathways in Heterologous Expression Systems (e.g., Nicotiana benthamiana)
Heterologous expression, which involves transferring the genetic blueprint for a biosynthetic pathway from its native organism into a more easily manageable host, is a cornerstone of modern metabolic engineering. The tobacco relative Nicotiana benthamiana has become a favored "chassis" for reconstituting complex plant pathways due to its rapid growth and ability to correctly express and fold multi-enzyme systems from other plants. glpbio.cominvivochem.com
Significant progress has been made in engineering N. benthamiana to produce late-stage precursors to vinblastine. wikipedia.orgcymitquimica.com Researchers have successfully reconstituted the six-step enzymatic sequence that converts the central intermediate strictosidine (B192452) into precondylocarpine acetate, achieving yields of approximately 2.7 mg per gram of frozen tissue. wikipedia.orgcymitquimica.com Following this, they were also able to successfully reconstitute the subsequent steps leading to the production of the critical monomers catharanthine and tabersonine (a precursor to vindoline). wikipedia.orgcymitquimica.com
These achievements are critical steps toward the complete de novo biosynthesis of complex dimeric alkaloids like this compound in a heterologous plant host. invivochem.combiocrick.com This strategy offers a scalable and sustainable alternative to extraction from C. roseus or complex chemical synthesis. wikipedia.orgcymitquimica.com
Chemical Synthesis and Structural Modifications of N Desmethyl Vinblastine and Analogues
Semi-Synthetic Approaches to N-Desmethyl Vinblastine (B1199706)
Semi-synthetic methods, starting from the more abundant vinblastine, are common for producing N-Desmethyl Vinblastine. These approaches primarily involve the demethylation of the indole (B1671886) nitrogen of the vindoline (B23647) moiety.
One established method is microbiological demethylation , which utilizes microorganisms or their enzymes to selectively remove the N-methyl group of vinblastine. Another approach involves direct chemical oxidation of the N-methyl group. For instance, oxidation of vinblastine with reagents like Jones reagent (CrO₃ in sulfuric acid and acetone) can yield this compound acs.org. A biological oxidation process using a peroxidase enzyme in the presence of hydrogen peroxide has also been reported to achieve this transformation mdpi.com. The resulting this compound can then be formylated to produce vincristine (B1662923), a structurally related and clinically important anticancer agent mdpi.com.
These semi-synthetic routes offer a practical way to access this compound, leveraging the availability of its methylated precursor, vinblastine.
Total Synthesis Strategies Utilizing this compound as a Key Intermediate
The total synthesis of complex molecules like vincristine often proceeds through this compound as a key intermediate. These synthetic strategies typically involve the coupling of two complex monomeric indole alkaloids: a catharanthine (B190766) derivative and a vindoline derivative, specifically N-desmethylvindoline.
A significant advancement in this area is the use of an iron(III)-promoted coupling reaction. This method facilitates the diastereoselective coupling of catharanthine and N-desmethylvindoline to form the bisindole backbone of this compound researchgate.net. Following the coupling, an in-situ oxidation step can be performed to yield the final product researchgate.net. This biomimetic approach has proven effective in the total synthesis of not only this compound but also in the subsequent synthesis of vincristine and other analogues nih.govacs.orgnih.govresearchgate.net.
The choice of N-desmethylvindoline as the coupling partner is crucial, as the presence of the N-methyl group on vindoline can hinder the efficiency of the Fe(III)-promoted coupling reaction researchgate.netnih.gov. Therefore, total synthesis strategies aimed at producing vincristine and related compounds inherently involve the synthesis of this compound as a pivotal step.
Rational Design of this compound Analogues and Derivatives for Research
The structural complexity of this compound offers numerous opportunities for modification to explore structure-activity relationships and develop novel research tools. The rational design of analogues often focuses on modifications within the vindoline subunit, the introduction of diverse functional groups, and the development of conjugates.
Systematic Modifications within the Vindoline Subunit Ring System
Extensive research has been conducted on modifying the core ring structure of the vindoline portion of vinblastine-type alkaloids. These modifications aim to understand the structural requirements for biological activity and to develop analogues with improved properties.
Key findings from these studies include:
Ring Size Modification: The natural 6,5 DE ring system of vindoline has been altered to create analogues with 5,5, 6,6, and even reversed 5,6 membered DE ring systems mdpi.comacs.orgbenthamscience.comresearchgate.netnih.gov. Some of these core-redesigned analogues, surprisingly, retained potent activity, challenging previous assumptions about the strict structural requirements of the vindoline moiety mdpi.comacs.orgbenthamscience.comresearchgate.net.
Saturation of the C6-C7 Double Bond: Removal of the C6-C7 double bond in the vindoline subunit of vinblastine typically leads to a significant decrease in activity. However, certain deep-seated modifications to the vindoline core have produced potent analogues that lack this double bond, indicating a complex interplay between different structural features mdpi.comacs.orgbenthamscience.comresearchgate.net.
Substitution on the D-ring: New vinblastine derivatives have been synthesized with substitutions, such as a hydroxy or chloro group, on the D-ring of the vindoline moiety nih.gov.
These systematic modifications provide valuable insights into the pharmacophore of this compound and guide the design of future analogues.
Introduction of Diverse Functional Groups (e.g., amino acids, hydrazides, halogens, nitro groups)
The introduction of various functional groups at different positions of the this compound scaffold has been explored to create a diverse library of analogues for research.
| Functional Group | Position of Modification | Synthetic Approach | Reference(s) |
| Amino Acids | Vindoline moiety | Coupling of 10-aminovindoline with amino acid esters. | researchgate.net |
| Hydrazides | C17 and C18' positions of vinblastine | Treatment of vinblastine with a hydrazine-ethanol mixture. | nih.gov |
| Halogens (I, Br, F) | Aromatic ring of catharanthine (12'-position) and vindoline | Halogenation reactions using N-halosuccinimides. Synthesis of fluorinated catharanthine for coupling. | acs.orgnih.govresearchgate.net |
| Nitro Groups | Aromatic ring of vindoline (12-position) and catharanthine (9', 11', 13'-positions) | Nitration using nitric acid in an acetic acid/chloroform solution. | researchgate.netnih.govnih.gov |
The synthesis of these derivatives allows for the investigation of how different electronic and steric properties at specific positions influence the molecule's interactions with its biological targets. For example, some of the aminovinblastine derivatives obtained after the reduction of the corresponding nitro compounds have shown significant antitumor activity nih.gov.
Linker Chemistry for Conjugate Development in Research Tools
This compound and its derivatives are valuable payloads for targeted drug delivery systems, such as antibody-drug conjugates (ADCs) and small molecule-drug conjugates (SMDCs). The development of these conjugates relies on effective linker chemistry.
Key aspects of linker chemistry for this compound conjugates include:
Cleavable Linkers: These linkers are designed to be stable in circulation and release the cytotoxic payload at the target site. A common strategy involves the use of a disulfide-containing, self-immolative linker . This type of linker is cleaved in the reducing environment of the cell, leading to the release of the drug acs.orgacs.orgnih.gov.
Peptide Spacers: Hydrophilic peptide spacers, such as a sequence of amino acids like Asp-Arg-Asp-Asp-Cys, are often incorporated to improve the solubility and pharmacokinetic properties of the conjugate acs.orgacs.org.
Attachment Point: The desacetylvinblastine hydrazide (DAVLBH) derivative is a key component in many conjugates. The hydrazide group provides a convenient handle for attaching the linker acs.orgacs.orgnih.gov.
ADC Linkers: For antibody-drug conjugates, linkers such as MC-Val-Cit-PAB (maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate) have been utilized to connect vinblastine to monoclonal antibodies medchemexpress.com.
An example of a well-studied conjugate is vintafolide , a folate-targeted SMDC that utilizes DAVLBH as the payload, a hydrophilic peptide spacer, and a disulfide-containing self-immolative linker acs.orgacs.org. The development of such conjugates allows for the targeted delivery of the potent cytotoxic activity of this compound derivatives to specific cell populations, a valuable tool in preclinical research.
Mechanistic Research on Cellular and Molecular Interactions
Tubulin Binding and Microtubule Dynamics Research
The primary mechanism of action for Vinca (B1221190) alkaloids, including by extension N-Desmethyl Vinblastine (B1199706), is their interaction with tubulin and the subsequent disruption of microtubule dynamics. This interference with the fundamental cytoskeletal components of the cell is central to their anti-neoplastic effects.
Interaction with the Vinca Alkaloid Binding Site on Tubulin
N-Desmethyl Vinblastine, like its parent compound vinblastine, is understood to bind to a specific site on the β-tubulin subunit, known as the Vinca alkaloid binding site. This binding is a high-affinity interaction that occurs at the interface between two tubulin heterodimers. The binding of Vinca alkaloids to this site introduces a "wedge" between tubulin molecules, sterically hindering the proper alignment and association required for microtubule formation.
Inhibition of Microtubule Polymerization and Assembly
By binding to tubulin, this compound effectively inhibits the polymerization and assembly of microtubules. This inhibition is a dose-dependent phenomenon. Studies on vinblastine have demonstrated that it can prevent microtubule polymerization by 50% at concentrations as low as 4.3 x 10^-7 mole/liter for a tubulin concentration of 3.0 mg/ml. This inhibition occurs at low drug concentrations, which are clinically achievable.
Microtubule Destabilization Mechanisms
At higher concentrations, this compound is thought to actively promote the destabilization and disassembly of existing microtubules. This destabilization is a key aspect of its cytotoxic activity. The binding of the drug to tubulin along the length of the microtubule can weaken the lateral interactions between protofilaments, the linear chains of tubulin dimers that form the microtubule wall. This weakening can lead to the peeling and eventual breakdown of the microtubule structure.
Furthermore, at low concentrations, vinblastine has been shown to suppress the dynamic instability of microtubules. This process involves the suppression of both the growth and shortening rates of the microtubules and an increase in the time they spend in a paused state. By suppressing these dynamics, which are essential for proper mitotic spindle function, even at sub-stoichiometric concentrations, Vinca alkaloids can effectively disrupt cell division.
Cell Cycle Perturbation Studies
The disruption of microtubule dynamics by this compound has profound consequences for the cell cycle, particularly during mitosis when a highly dynamic microtubule-based structure, the mitotic spindle, is essential for chromosome segregation.
Induction of Mitotic Arrest, specifically at Metaphase-Anaphase Transition
A hallmark of Vinca alkaloid activity is the induction of mitotic arrest. By disrupting the formation and function of the mitotic spindle, this compound prevents the proper alignment of chromosomes at the metaphase plate. The spindle assembly checkpoint, a crucial cellular surveillance mechanism, detects this failure and halts the cell cycle at the metaphase-anaphase transition to prevent aneuploidy.
This arrest is a direct consequence of the suppression of microtubule dynamics. The mitotic spindle requires highly dynamic microtubules to capture chromosomes and to generate the forces necessary for their segregation. By stabilizing microtubule ends and preventing their normal shortening and lengthening, this compound effectively freezes the spindle in a non-functional state, leading to a prolonged mitotic block. Studies on vinblastine have shown that it can induce arrest of MOLT-4 cells at the M phase. nih.gov
Investigation of Apoptotic Cell Death Pathways Triggered by Mitotic Arrest
Prolonged arrest in mitosis is an unsustainable state for a cell and ultimately triggers programmed cell death, or apoptosis. The apoptotic cascade initiated by Vinca alkaloid-induced mitotic arrest is a complex process involving multiple signaling pathways.
One of the key pathways involves the Bcl-2 family of proteins, which are central regulators of apoptosis. Mitotic arrest leads to the activation of pro-apoptotic Bcl-2 family members, such as Bax, and the inhibition of anti-apoptotic members, like Bcl-2 and Mcl-1. The activation of Bax leads to its translocation to the mitochondria, where it promotes the release of cytochrome c.
Modulation of Intracellular Signaling Pathways in Research Models
Scientific investigation into the specific intracellular signaling effects of this compound, a primary metabolite of the vinca alkaloid Vinblastine, is an area of ongoing research. nih.govacs.org While the mechanism of action for the parent compound, Vinblastine, has been studied more extensively, detailed research focusing solely on the downstream molecular pathways modulated by this compound is less prevalent in publicly available literature. The primary focus of research on Vinblastine metabolites has often been on their formation, identification, and core antimitotic activity related to tubulin binding. nih.govacs.orgsemanticscholar.org
Comprehensive studies detailing the direct effects of this compound on the p53 tumor suppressor pathway and the subsequent induction of Cyclin-Dependent Kinase Inhibitor 1A (p21) are not extensively documented. The p53-p21 signaling axis is a critical regulator of the cell cycle and apoptosis in response to cellular stress, such as that induced by antimitotic agents. nih.govnih.gov Activation of p53 can lead to the transcription of the CDKN1A gene, which produces the p21 protein. p21, in turn, can halt the cell cycle, providing time for DNA repair or, if the damage is too severe, initiating apoptosis. nih.gov
The Bcl-2 (B-cell lymphoma 2) family of proteins are central regulators of the intrinsic apoptotic pathway, balancing pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) signals to determine cell fate. nih.govbohrium.comnih.govmdpi.com Antineoplastic agents that cause cellular stress, such as microtubule inhibitors, ultimately engage this pathway to induce programmed cell death.
Currently, there is a lack of specific research focused on how this compound alone modulates the expression or activity of various Bcl-2 family members. While it is understood that microtubule disruption by vinca alkaloids leads to mitotic arrest and subsequent apoptosis, the precise interactions of the this compound metabolite with specific Bcl-2 proteins have not been a primary focus of published studies. patsnap.com Elucidating these specific interactions is crucial for a complete understanding of its molecular mechanism and to differentiate its activity from that of the parent Vinblastine compound and its other metabolites. nih.govsemanticscholar.org
Structure Activity Relationship Sar Investigations
Impact of N-Demethylation on Biological Activity and Specificity
The substitution on the vindoline (B23647) indole (B1671886) nitrogen is a critical determinant of the biological activity and therapeutic index of Vinca (B1221190) alkaloids. The classic example is the difference between Vinblastine (B1199706) (N-methyl) and Vincristine (B1662923) (N-formyl), where a seemingly minor change from a methyl to a formyl group results in significant differences in their anticancer spectrum and neurotoxicity profile nih.gov.
Correlation of Structural Features with Tubulin Binding Affinity and Cellular Activity
The primary mechanism of action for Vinca alkaloids is the inhibition of microtubule polymerization through binding to tubulin drugbank.com. Vinblastine binds at a specific region known as the "vinca domain" at the interface between α- and β-tubulin heterodimers nih.gov. This interaction disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the M phase and subsequent apoptosis drugbank.comresearchgate.net.
The removal of this methyl group to form N-Desmethyl Vinblastine would likely alter the binding affinity for tubulin. The loss of the methyl group reduces the steric hindrance and hydrophobicity in this specific region, which could weaken the interaction with nonpolar amino acid residues in the binding site. Conversely, the resulting N-H group could potentially form new hydrogen bonds, which might compensate for the loss of hydrophobic interactions. Without direct experimental binding constants for this compound, the net effect on tubulin affinity and subsequent cellular activity remains speculative.
The sensitivity of cellular activity to minor structural changes in Vinca alkaloids is well-documented. The following table shows the cytotoxic activity of various Vinca alkaloids against a human tumor cell line, illustrating how small chemical modifications can lead to significant changes in potency.
| Compound | Cell Line | IC50 (µM) |
| Vinblastine | A549 | 0.0021 |
| Vincristine | A549 | 0.0035 |
| Vinorelbine | A549 | 0.0018 |
| Vindesine (B1683056) | A549 | 0.0028 |
This table is generated based on representative data to illustrate the principle of SAR in Vinca alkaloids; specific values can vary between studies.
In Silico Approaches to SAR Studies
In the absence of extensive experimental data, computational methods like molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling serve as valuable tools to predict the biological activity and interactions of compounds like this compound.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex mdpi.com. For Vinca alkaloids, docking studies are used to simulate their interaction with the tubulin binding site and predict their binding affinity mdpi.com.
Docking simulations of Vinblastine have identified key amino acid residues within the vinca domain that are crucial for binding. These interactions typically involve a combination of hydrogen bonds and hydrophobic contacts mdpi.com. The N1-methyl group of the vindoline moiety is situated in a specific pocket, contributing to the van der Waals interactions.
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity nih.gov. These models use molecular descriptors—numerical values that quantify various aspects of a molecule's physicochemical properties (e.g., lipophilicity, electronic properties, size, and shape)—to predict the activity of new or untested compounds.
For a series of Vinca alkaloids, a QSAR model could be developed to predict their cytotoxic or tubulin-inhibiting activity. Key descriptors would likely include those related to the substituents on both the vindoline and catharanthine (B190766) rings. The modification from Vinblastine to this compound represents a distinct change in several molecular descriptors:
Topological Descriptors: A change in the atom count and connectivity.
Electronic Descriptors: A change in the local polarity and hydrogen bonding capacity at the N1 position.
Steric/Geometrical Descriptors: A reduction in the volume and surface area in the immediate vicinity of the N1 atom.
SAR in Overcoming Multidrug Resistance Mechanisms
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs tg.org.au. One of the primary mechanisms of MDR is the overexpression of efflux transporters like P-glycoprotein (P-gp) nih.gov.
P-glycoprotein is a transmembrane protein that functions as an ATP-dependent efflux pump, actively removing xenobiotics, including many chemotherapy agents, from the cell, thereby reducing their intracellular concentration and efficacy nih.gov. Vinca alkaloids, including Vinblastine, are well-known substrates for P-gp researchgate.net.
The interaction between a drug and P-gp is governed by its structural features, such as molecular weight, charge, and lipophilicity. Modifications to a drug's structure can alter its recognition and transport by P-gp. For instance, some third-generation P-gp inhibitors were designed based on the structures of known substrates to have high binding affinity without being transported. Similarly, structural modifications to anticancer drugs can sometimes reduce their affinity for P-gp, making them more effective against resistant cancer cells. Research has suggested that adding certain functional groups, like hydroxyls, might be a strategy to design antimitotic drugs that can overcome P-gp-mediated resistance nih.gov.
The impact of N-demethylation on Vinblastine's interaction with P-gp has not been specifically reported. The removal of the methyl group alters the local lipophilicity and steric profile of the molecule. This change could either increase or decrease its affinity for the P-gp binding pocket. If this compound has a lower affinity for P-gp than its parent compound, it might be more effective in treating MDR tumors. Conversely, if it is a better substrate, it could be less effective. Experimental studies, such as in vitro transport assays using P-gp-overexpressing cell lines, would be necessary to determine the precise effect of N-demethylation on P-gp-mediated efflux.
Design Principles for Enhancing Activity in Resistant Cell Line Models
A significant challenge in the clinical application of vinca alkaloids, including this compound (also known as vindesine), is the development of multidrug resistance (MDR). ecancer.orgresearchgate.net A primary mechanism underlying this resistance is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (Pgp), which functions as a cellular efflux pump, actively removing chemotherapeutic agents from cancer cells and preventing them from reaching their intracellular target, tubulin. ecancer.orgnih.gov Consequently, a central goal in the design of new analogues is to create molecules that can evade this efflux mechanism, thereby restoring or enhancing cytotoxic activity in resistant cancer cell lines.
Research into the structure-activity relationships (SAR) of vinblastine derivatives has revealed key design principles for overcoming Pgp-mediated resistance. While much of this research has been conducted on the vinblastine scaffold, the principles are highly relevant to the design of next-generation this compound analogues. The primary focus has been on modifying the C20' position (on the catharanthine portion of the molecule), a site known to be deeply embedded within the tubulin binding pocket. nih.gov
Modification at the C20' Position
Systematic exploration of the C20' position has demonstrated a surprising tolerance for sterically demanding substituents, leading to the discovery of analogues that not only maintain high potency but also exhibit significantly reduced susceptibility to Pgp efflux. nih.govresearchgate.net This strategy has proven to be one of the most effective for circumventing MDR.
C20' Urea (B33335) and Amide Derivatives
A key design principle involves the replacement of the natural C20' hydroxyl group with carefully selected urea or amide functionalities. nih.govnih.gov This modification can dramatically decrease the molecule's recognition and transport by Pgp. The introduction of a hydrogen-bond donor at this position has been identified as a crucial feature for potent activity. nih.gov
Studies comparing the cytotoxic activity of these analogues in both a sensitive human colon cancer cell line (HCT116) and its matched Pgp-overexpressing resistant variant (HCT116/VM46) have quantified the success of this approach. The "Resistance Factor" (RF), calculated as the ratio of the IC₅₀ in the resistant line to the IC₅₀ in the sensitive line (IC₅₀ resistant / IC₅₀ sensitive), is a critical metric. For vinblastine, this factor is typically around 100, indicating a 100-fold loss of potency in the resistant cells. The goal is to design analogues with an RF value approaching 1, indicating equivalent potency in both cell lines.
Several C20' urea and amide derivatives have been synthesized that achieve this objective, exhibiting potent sub-nanomolar activity against sensitive cells while largely overcoming resistance in the Pgp-overexpressing line. nih.govnih.gov For instance, a specific C20' urea analogue demonstrated an IC₅₀ of 0.62 nM in the sensitive line and 70 nM in the resistant line, showcasing a nearly 10-fold improvement in activity against the resistant cells compared to vinblastine. nih.gov Another study identified several C20' amide analogues with resistance factor differentials of less than 2-fold. nih.gov
| Compound | IC₅₀ HCT116 (Sensitive) [nM] | IC₅₀ HCT116/VM46 (Resistant) [nM] | Resistance Factor (RF) |
| Vinblastine | 3.5 | 350 | 100 |
| C20' Unsubstituted Urea (11) | 7.5 | 770 | 103 |
| C20' Unsubstituted Thiourea (B124793) (12) | 7.7 | 190 | 25 |
| Modified Vinblastine (49) | 0.62 | 70 | 113 |
The data indicates that while simple replacement with an unsubstituted urea did not overcome resistance, further modifications on that urea moiety (as in compound 49) could enhance potency significantly. nih.gov Interestingly, substituting the urea with a thiourea (compound 12) resulted in a substantial decrease in the resistance factor, suggesting that thiourea derivatives are poorer substrates for Pgp, even if their absolute potency is not superior to vinblastine in sensitive cells. nih.gov
Other Approaches for Resistant Models
While modifications at the C20' position represent a primary strategy, other structural alterations have shown promise. Research on this compound (vindesine) itself has led to the development of derivatives with activity in resistant cell lines. One such example is Bis(N-ethylidenevindesine) disulfide, which showed activity against a P388 leukemia cell line resistant to vincristine, another vinca alkaloid subject to Pgp-mediated efflux. nih.gov This finding suggests that derivatization at the vindesine amide nitrogen could be another viable path for overcoming resistance.
Future Directions and Research Opportunities
Development of Next-Generation Antimitotic Agents Based on the N-Desmethyl Vinblastine (B1199706) Scaffold
The N-Desmethyl Vinblastine scaffold is a promising starting point for the development of new antimitotic agents with improved therapeutic profiles. Like other vinca (B1221190) alkaloids, its mechanism of action involves binding to tubulin, which disrupts the formation of microtubules essential for cell division. nih.gov This disruption ultimately leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells. nih.govnih.gov
Research has shown that modifications to the vinblastine structure can lead to analogues with significantly enhanced potency, sometimes 10 to 200 times greater than the original drug. ecancer.org Synthetic chemistry has enabled the creation of derivatives that are not accessible through natural product derivatization or biosynthetic methods. nih.gov These synthetic analogues can be designed to have improved properties, such as increased tubulin binding affinity and enhanced cell growth inhibition. nih.govnih.gov For instance, the synthesis of vinblastine analogues with modifications at the C20' position has been a fruitful area of investigation. nih.govnih.gov The development of versatile intermediates, such as 12'-iodovinblastine, has allowed for the preparation of novel analogues through transition metal-based chemistry, leading to compounds with promising anticancer activity. nih.gov
Future efforts will likely focus on creating this compound derivatives that can overcome common challenges in cancer therapy, such as drug resistance mediated by efflux pumps like P-glycoprotein (Pgp). nih.govecancer.org By systematically modifying the scaffold, researchers aim to develop next-generation antimitotic agents with superior efficacy and a broader spectrum of activity against various cancers. ecancer.orgnih.gov
| Analogue | Modification | Reported Activity/Finding | Reference |
|---|---|---|---|
| C20' Ureas | Extended urea (B33335) substituents at C20' | Ultra-potent analogues with greater tubulin binding affinity. | nih.gov |
| C20'/C15'-fused ring | Incorporation of the C20' ethyl group into a fused six-membered ring. | Maintained or enhanced activity. | nih.gov |
| N-substituted Vindesine (B1683056) Analogues | Substitutions at the vindesine nitrogen. | Varied activity depending on the substituent; N-β-Hydroxyethyl-VDS showed superior activity in some models. | nih.gov |
| Ethynyl Analogues | Introduction of an ethynyl group. | Slightly decreased cell growth inhibitory activity. | datapdf.com |
Exploration of Novel Chemical Biology Tools and Probes
The development of chemical probes based on the this compound structure can provide powerful tools for studying its biological targets and mechanisms of action. Techniques like "click chemistry" offer a modular and efficient way to synthesize these probes. researchgate.net This approach involves the use of bioorthogonal reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to attach reporter tags like fluorophores or affinity labels to the molecule. nih.govnih.gov
These probes can be used in activity-based protein profiling (ABPP) to identify and characterize the cellular targets of this compound and its analogues. mdpi.com By incorporating an alkyne or azide handle onto the this compound scaffold, researchers can visualize the molecule's distribution within cells, identify its binding partners, and gain insights into its downstream effects. nih.gov For example, alkyne-tagged probes have been used to visualize the cellular targets of other compounds, allowing for the isolation and characterization of adducted proteins. nih.gov
Future research in this area will focus on designing and synthesizing a variety of this compound-based probes to explore different aspects of its biology. These tools will be invaluable for understanding drug-target interactions at a molecular level and for identifying new therapeutic opportunities.
Integration of Omics Data for Comprehensive Mechanistic Insights
A deeper understanding of the mechanisms of action of this compound can be achieved by integrating various "omics" technologies, including genomics, proteomics, and metabolomics. These approaches provide a global view of the cellular changes that occur in response to drug treatment.
Transcriptomics can reveal how this compound affects gene expression patterns, providing clues about the cellular pathways that are perturbed. researchgate.net Proteomics can identify changes in protein levels and post-translational modifications, offering insights into the drug's impact on cellular signaling and function. Metabolomics can uncover alterations in cellular metabolism, which is often dysregulated in cancer cells.
By combining these datasets, researchers can construct a comprehensive picture of the cellular response to this compound. This integrated approach can help to identify biomarkers of drug sensitivity or resistance, elucidate novel mechanisms of action, and discover new therapeutic targets. The application of synthetic biology and metabolic engineering principles, informed by omics data, can also guide the rational design of more effective therapeutic strategies. researchgate.net
Sustainable Production Strategies for Research Materials
The traditional production of vinca alkaloids from the Madagascar periwinkle plant, Catharanthus roseus, is inefficient due to the extremely low natural abundance of these compounds. lktlabs.comeurekalert.org This makes the production of this compound for research and potential therapeutic use costly and unsustainable. eurekalert.org Consequently, there is a significant need for alternative, sustainable production methods.
Metabolic engineering and synthetic biology offer promising solutions. nih.gov Researchers have successfully engineered microorganisms like Saccharomyces cerevisiae (yeast) to produce the precursors of vinblastine, catharanthine (B190766) and vindoline (B23647). eurekalert.orgnih.goveurekalert.org This involves introducing the complex, multi-step biosynthetic pathway from the plant into the yeast, a process that has involved as many as 30 enzymatic steps. nih.gov This microbial production platform holds great promise for the large-scale and cost-effective synthesis of these valuable compounds. eurekalert.orgnih.gov
Another innovative approach is the use of endophytic fungi isolated from C. roseus. One study reported the production of vinblastine by an endophytic fungus, Alternaria alternata, which could represent a scalable and sustainable alternative for industrial production. nih.gov Further research into optimizing these microbial and fungal systems could lead to the efficient and sustainable production of this compound and its analogues, facilitating further research and development.
| Strategy | Organism | Product(s) | Key Findings | Reference |
|---|---|---|---|---|
| Metabolic Engineering | Saccharomyces cerevisiae (Yeast) | Vindoline and Catharanthine | Successful biosynthesis through a 31-step reaction. Production titers of 527.1 μg/L for catharanthine and 305.1 μg/L for vindoline achieved. | eurekalert.org |
| Heterologous Expression | Nicotiana benthamiana (Tobacco plant) | Catharanthine and Tabersonine | Successful reconstitution of the biosynthetic pathway leading to vinblastine precursors. | lktlabs.comnih.gov |
| Endophytic Fungi | Alternaria alternata | Vinblastine | Significant vinblastine production (8.673 mg/L) was demonstrated. | nih.gov |
Unraveling Complex Biosynthetic Pathways of this compound and Analogues
The biosynthesis of vinblastine is a long and complex pathway, involving over 30 enzymes. nih.gov this compound is a key intermediate in this pathway, being the direct precursor to vincristine (B1662923). The pathway begins with the central intermediate strictosidine (B192452), which is converted through a series of enzymatic steps to catharanthine and vindoline. nih.gov The dimerization of these two monomers, catalyzed by a peroxidase enzyme, forms anhydrovinblastine, which is then converted to vinblastine. researchgate.net
Significant progress has been made in elucidating this pathway, including the identification of previously missing enzymes. lktlabs.comuni-hannover.de However, there are still steps that are not fully characterized. researchgate.net A complete understanding of the biosynthetic pathway is crucial for several reasons. It can enable the optimization of microbial production systems by identifying and overcoming rate-limiting steps. nih.gov It also provides a toolbox of enzymes that can be used to create novel, "unnatural" analogues of this compound with potentially improved therapeutic properties.
Future research will focus on fully characterizing the remaining uncharacterized steps in the pathway and understanding its regulation. This knowledge will be instrumental in developing more efficient and versatile platforms for the production of this compound and a diverse range of new-to-nature analogues.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
